molecular formula C23H20N4O4S B2791051 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide CAS No. 1797303-93-5

3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Cat. No.: B2791051
CAS No.: 1797303-93-5
M. Wt: 448.5
InChI Key: INIOZHCXJWNLOR-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a synthetic organic compound provided for research purposes. This molecule is characterized by a hybrid structure incorporating multiple pharmacologically relevant motifs, including a 1,2,4-oxadiazole ring, a pyridine ring, and a phenylsulfonyl group, linked through a propanamide chain. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, known for its versatility and presence in compounds with a wide range of biological activities. Scientific literature indicates that 1,3,4-oxadiazole derivatives are frequently investigated for their potential anti-inflammatory, analgesic, and antimicrobial properties . Furthermore, structural analogs featuring the 1,3,4-oxadiazole core have been explored as potent and selective inhibitors of specific enzymes and have been developed as pH-responsive probes for biological and biomedical applications . The integration of a pyridinyl ring, a common feature in many drug molecules, can serve as a key pharmacophore and is often a primary pH-sensitive site in functional probes . The propanamide linker is also a significant functional group, found in various bioactive molecules, including sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists investigated for pain management . This unique combination of structural features makes 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide a valuable compound for research applications in medicinal chemistry and drug discovery. Potential areas of investigation include synthetic methodology development, structure-activity relationship (SAR) studies, and high-throughput screening to identify new therapeutic leads. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c28-21(12-15-32(29,30)19-7-2-1-3-8-19)25-20-9-5-4-6-18(20)16-22-26-23(27-31-22)17-10-13-24-14-11-17/h1-11,13-14H,12,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIOZHCXJWNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide (CAS Number: 1797303-93-5) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O4SC_{23}H_{20}N_{4}O_{4}S, with a molecular weight of 448.5 g/mol. The structure features a phenylsulfonyl group and a pyridin-4-yl moiety linked to an oxadiazole, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N4O4S
Molecular Weight448.5 g/mol
CAS Number1797303-93-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenylsulfonyl group enhances binding affinity to proteins, while the oxadiazole and pyridine rings may facilitate interactions through π-π stacking and hydrogen bonding.

Potential Targets

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Anti-inflammatory Activity

In a study investigating COX-II inhibition, derivatives similar to this compound demonstrated significant anti-inflammatory effects. For instance, compounds with structural similarities exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising anti-inflammatory potential .

Antimicrobial Studies

Research involving the antimicrobial activity of related compounds indicates that derivatives of oxadiazole can effectively inhibit bacterial growth. While specific data for the target compound is limited, similar oxadiazole-containing compounds have shown activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on COX Inhibition : A recent study screened a library of compounds for COX-II inhibitors and identified several candidates with enhanced selectivity and potency compared to standard drugs like Celecoxib. This highlights the potential for further development of the target compound as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Evaluation : In vitro tests on related oxadiazole derivatives revealed effective inhibition against various bacterial strains, suggesting that the structural components of the target compound may confer similar antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives with the pyridine and oxadiazole groups can act as kinase inhibitors, thereby inducing apoptosis in cancer cells .
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of oxadiazole-based compounds showing promising results against breast cancer cell lines. The mechanism involved the modulation of apoptotic pathways through the inhibition of Bcl-2 family proteins .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways:

  • Mechanism : Research suggests that compounds containing sulfonamide groups can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation processes .
  • Case Study : In an experimental model of arthritis, a related sulfonamide compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide could yield similar effects .

Neuroprotective Effects

Emerging research indicates that this compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems:

  • Mechanism : Compounds with similar structures have been shown to interact with NMDA receptors, potentially providing neuroprotection against excitotoxicity associated with neurodegenerative diseases .

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey FindingsReferences
AnticancerKinase inhibitionInduces apoptosis in cancer cells
Anti-inflammatoryCOX inhibitionReduces inflammatory markers in arthritis models
NeuroprotectionNMDA receptor modulationProtects neurons from excitotoxic damage

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key structural feature influencing the compound’s reactivity.
Key reactions include :

Reaction Type Conditions/Reagents Proposed Outcome
Nucleophilic Attack Basic conditions (e.g., KOH/EtOH)Ring-opening at the N-O bond, forming intermediates such as thioamides or amidoximes .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Substitution at the oxadiazole’s C3 position, though steric hindrance from adjacent groups may limit reactivity.
Reduction LiAlH₄ or H₂/Pd-CRing reduction to form diamine or amino alcohol derivatives .
  • The pyridin-4-yl group at C3 of the oxadiazole may stabilize the ring via conjugation, reducing susceptibility to electrophilic attack.

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group is electron-withdrawing and may participate in:

Reaction Type Conditions/Reagents Proposed Outcome
Nucleophilic Displacement Alkyl halides, aminesReplacement of the sulfonyl group with nucleophiles (e.g., amines) to form sulfonamides .
Reduction Zn/HCl or NaBH₄Reduction to a thioether (–S–) or sulfinic acid (–SO₂H) .
  • The sulfonyl group’s strong electron-withdrawing nature enhances the acidity of adjacent protons, enabling deprotonation and subsequent alkylation .

Propanamide Chain Reactions

The propanamide moiety is susceptible to hydrolysis and condensation:

Reaction Type Conditions/Reagents Proposed Outcome
Acid/Base Hydrolysis HCl/H₂O or NaOH/EtOHCleavage to yield 3-(phenylsulfonyl)propanoic acid and the corresponding amine .
Condensation DCC/DMAP or HBTUAmide bond formation with carboxylic acids or amines .
  • Steric hindrance from the adjacent oxadiazole and pyridinyl groups may slow hydrolysis kinetics .

Pyridin-4-yl Substituent Reactivity

The pyridine ring can undergo:

Reaction Type Conditions/Reagents Proposed Outcome
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the pyridine’s meta position relative to the oxadiazole.
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Formation of metal complexes via N-coordination, altering solubility and bioactivity .

Cross-Coupling Reactions

The compound’s aromatic systems may engage in:

Reaction Type Conditions/Reagents Proposed Outcome
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsArylation of the pyridine or phenylsulfonyl group .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aminesIntroduction of amine groups to the aromatic rings .

Microwave-Assisted Modifications

Recent advances in microwave synthesis (e.g., ) suggest efficient pathways for:

  • Heterocycle Functionalization : Rapid introduction of substituents to the oxadiazole or pyridine rings.

  • Amide Bond Formation : High-yield coupling under microwave irradiation (e.g., 82% yield in 33–90 seconds ).

Biological Activity and Reactivity Correlations

While direct data on this compound’s bioactivity is unavailable, structural analogs highlight:

  • Enzyme Inhibition : Oxadiazole derivatives often target α-glucosidase or acetylcholinesterase .

  • Metabolic Stability : The phenylsulfonyl group may enhance resistance to oxidative metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

a) N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}propanamide ()
  • Key Differences : The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group instead of pyridin-4-yl. The phenyl ring attached to the amide nitrogen bears 2,3-dimethyl substituents.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl group may sterically hinder interactions compared to the unsubstituted phenyl in the target compound .
b) CB2-Selective Oxadiazolyl-Propanamides ()

Compounds such as 3-(3-(2-cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) and derivatives with halogenated or nitro-substituted aryl groups on the oxadiazole were synthesized for cannabinoid receptor targeting.

  • Key Differences: The carbazole moiety replaces the phenylsulfonyl group, and oxadiazole substituents include electron-withdrawing groups (e.g., nitro, cyano).
  • Implications : Electron-withdrawing groups on the oxadiazole enhance receptor binding affinity but may reduce solubility. The carbazole moiety likely contributes to π-π stacking interactions in receptor binding .
c) Sulfamoylphenyl Pentanamide Derivatives ()

Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Key Differences : A pentanamide backbone (vs. propanamide) and a sulfamoylphenyl group (vs. phenylsulfonyl).
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
Target Compound C₂₄H₂₁N₃O₄S 447.51 Pyridin-4-yl, phenylsulfonyl ~76–83*
N-(2,3-Dimethylphenyl)-3-{3-[3-(CF₃)Ph]... C₂₀H₁₇F₃N₂O₂ 406.36 3-(Trifluoromethyl)phenyl, dimethylphenyl
CB2-Selective 6a C₂₆H₂₀N₆O₄ 504.48 2-Cyano-4-nitrophenyl, carbazole
Sulfamoylphenyl Pentanamide () C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-yl, sulfamoyl 83

*Synthetic yields for analogous compounds in and range from 76–83% .

Table 2: Functional Group Impact on Properties
Group/Modification Effect on Lipophilicity (LogP) Solubility Biological Activity
Pyridin-4-yl (Target Compound) Moderate ↑ (due to aromaticity) Moderate Potential receptor binding via N-heterocycle
Trifluoromethyl () Significant ↑ Low Enhanced metabolic stability
Carbazole () High ↑ Very Low Improved receptor selectivity (CB2)
Sulfamoyl () Slight ↓ High Increased hydrophilicity and H-bonding

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Reacting amidoxime precursors with activated carboxylic acid derivatives (e.g., using CDI or DCC in DMF) to form the 1,2,4-oxadiazole core .

Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution or coupling reactions (e.g., using phenylsulfonyl chloride in the presence of a base like triethylamine) .

Amide Coupling : Final assembly via amide bond formation between the oxadiazole-methylphenyl intermediate and the propanamide moiety using HATU or EDC/NHS in anhydrous DMF .

  • Characterization : Confirm each step with 1H^1H-NMR (400 MHz, DMSO-d6d_6), 13C^{13}C-NMR, and HRMS .

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, the pyridin-4-yl group shows distinct aromatic protons at δ 8.6–8.8 ppm .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages to confirm purity .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • Receptor Binding Assays : Screen for CB2 receptor affinity using 3H^{3}H-CP55,940 displacement in transfected HEK293 cells (IC50_{50} determination) .
  • Cytotoxicity Profiling : Use MTT assays in normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole formation?

  • Methodology :

  • Solvent Selection : Use anhydrous DMF or THF to minimize side reactions.
  • Catalysis : Add catalytic ZnCl2_2 or Mg(ClO4_4)2_2 to accelerate cyclization .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yields by 15–20% .
    • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or in situ FTIR for carbonyl group disappearance .

Q. How can computational methods aid in understanding its biological interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with CB2 receptors. Focus on the oxadiazole and pyridinyl moieties as key binding motifs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .
  • QSAR Studies : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with bioactivity using Gaussian-based DFT calculations .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch Analysis : Compare HPLC purity (>98%) and stereochemical consistency (via chiral columns) across samples .
  • Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for CB2) and control compounds (e.g., WIN55,212-2) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate differences in IC50_{50} values from multiple studies .

Q. What crystallographic techniques are suitable for determining its 3D structure?

  • Methodology :

  • Single-Crystal XRD : Grow crystals via vapor diffusion (acetonitrile/water 1:1) and refine using SHELXL. Key parameters: RR-factor <5%, wRwR-factor <10% .
  • Powder XRD : Confirm phase purity by matching experimental and simulated patterns (Mercury 4.0 software) .

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